Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages: Glehlinoside C vs. Aegineoside
In a standardized LPS-induced NO production assay using RAW 264.7 murine macrophages, (7R,8S)-threo-glehlinoside C showed an IC50 greater than 50 µM, while the comparator 8-O-4′ neolignan 2Z-(7S,8R)-aegineoside exhibited an IC50 of 12.33 ± 1.21 µM in the same assay system [1]. This represents a greater than 4-fold difference in anti-inflammatory potency between two structurally related 8-O-4′ neolignans.
| Evidence Dimension | Anti-inflammatory activity (NO production inhibition) |
|---|---|
| Target Compound Data | IC50 > 50 µM |
| Comparator Or Baseline | 2Z-(7S,8R)-aegineoside: IC50 12.33 ± 1.21 µM |
| Quantified Difference | >4.05-fold lower potency (target compound >50 µM vs. comparator 12.33 µM) |
| Conditions | In vitro LPS-induced NO production assay, RAW 264.7 murine macrophage cells |
Why This Matters
This direct comparative data establishes Glehlinoside C as a validated low-activity or negative control compound for 8-O-4′ neolignan anti-inflammatory studies.
- [1] PMC11280019 Table 5. Anti-inflammatory activity data for (7R,8S)-threo-glehlinoside C and 2Z-(7S,8R)-aegineoside. Pharmaceuticals 2024;17(8):948. View Source
